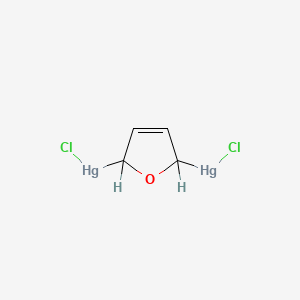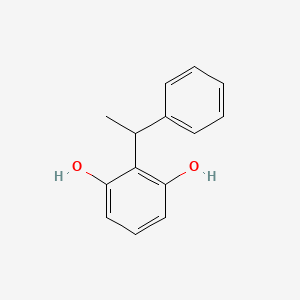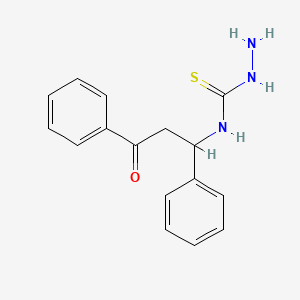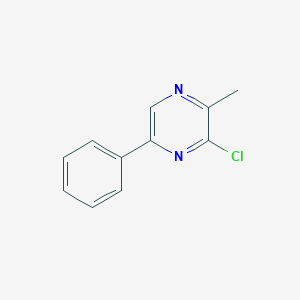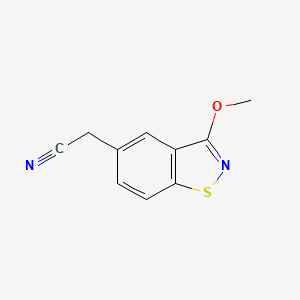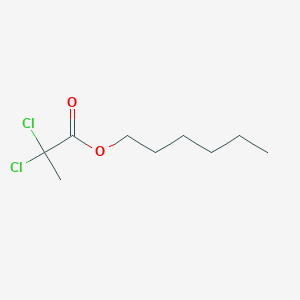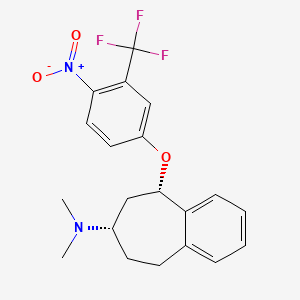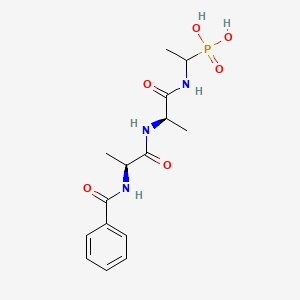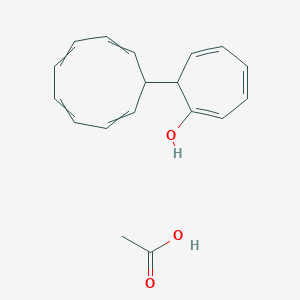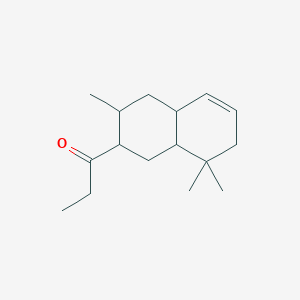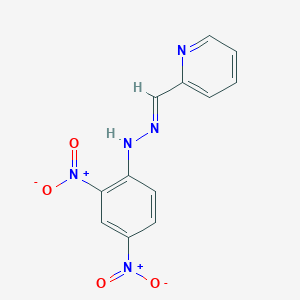
Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone is a chemical compound formed by the reaction of pyridine-2-carbaldehyde with 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is known for its applications in various fields including analytical chemistry and pharmaceuticals. The compound is characterized by its distinctive structure, which includes a pyridine ring and a dinitrophenylhydrazone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone typically involves the condensation reaction between pyridine-2-carbaldehyde and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes, which are studied for their catalytic and biological activities.
Mechanism of Action
The mechanism of action of pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone involves its ability to form stable hydrazone linkages with carbonyl compounds. This property is exploited in analytical chemistry for the detection of aldehydes and ketones. The compound’s structure allows it to interact with various molecular targets, forming stable complexes that can be analyzed using spectroscopic methods .
Comparison with Similar Compounds
- Pyridine-3-carbaldehyde 2,4-dinitrophenylhydrazone
- Pyridine-4-carbaldehyde 2,4-dinitrophenylhydrazone
- Salicylaldehyde 2,4-dinitrophenylhydrazone
Comparison: Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone is unique due to the position of the aldehyde group on the pyridine ring, which influences its reactivity and the stability of the hydrazone linkage. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in analytical and coordination chemistry .
Properties
CAS No. |
71606-79-6 |
|---|---|
Molecular Formula |
C12H9N5O4 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
2,4-dinitro-N-[(E)-pyridin-2-ylmethylideneamino]aniline |
InChI |
InChI=1S/C12H9N5O4/c18-16(19)10-4-5-11(12(7-10)17(20)21)15-14-8-9-3-1-2-6-13-9/h1-8,15H/b14-8+ |
InChI Key |
MITZPNKLOJLMJX-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


